molecular formula C20H18N6OS2 B2811475 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 1203289-08-0

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2811475
CAS No.: 1203289-08-0
M. Wt: 422.53
InChI Key: QFTMRRYOGLEJOB-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile.

    Thiazole Ring Formation: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling Reactions: The tetrazole and thiazole intermediates are then coupled through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.

    Acetamide Group Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a drug candidate due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It might serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties could be exploited in the design of semiconductors or other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-(benzylthio)thiazol-4-yl)acetamide: Similar structure but lacks the methyl group on the benzyl ring.

    N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-(phenylthio)thiazol-4-yl)acetamide: Similar structure but has a phenyl group instead of a methylbenzyl group.

Uniqueness

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of both the tetrazole and thiazole rings, as well as the specific substitution pattern on the benzyl group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS2/c1-14-2-4-15(5-3-14)11-28-20-23-17(12-29-20)10-19(27)22-16-6-8-18(9-7-16)26-13-21-24-25-26/h2-9,12-13H,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTMRRYOGLEJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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